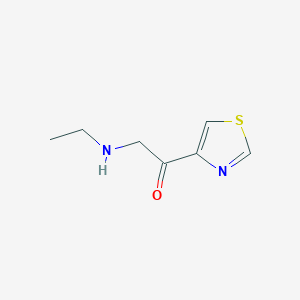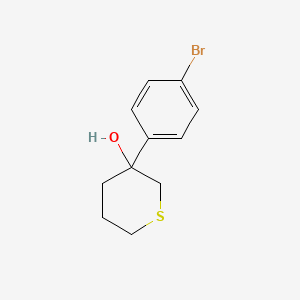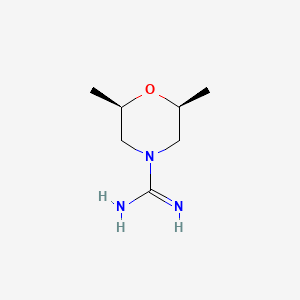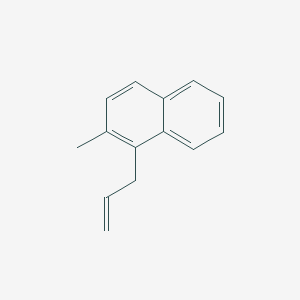
2,5-Dichloro-4-methoxybenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-methoxybenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2,5-dichloro-4-methoxybenzene. One common method is the reaction of 2,5-dichloro-4-methoxybenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride intermediate, which is then converted to the sulfonyl fluoride by treatment with hydrogen fluoride (HF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The sulfonylation reaction is typically conducted in a continuous flow system to optimize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce additional functional groups onto the aromatic ring.
Reduction: The compound can be reduced to the corresponding sulfonyl chloride or sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used. The reactions are conducted under acidic conditions to facilitate the formation of the electrophilic species.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Electrophilic Aromatic Substitution: Nitro, bromo, and sulfonic acid derivatives.
Reduction: Sulfonyl chloride and sulfonyl hydride derivatives.
Scientific Research Applications
2,5-Dichloro-4-methoxybenzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases.
Material Science: It is used in the synthesis of functional materials, such as polymers and surfactants, due to its ability to introduce sulfonyl fluoride groups into the molecular structure.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methoxybenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as amino and hydroxyl groups in proteins and enzymes. This reactivity allows the compound to form covalent bonds with these nucleophilic sites, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Comparison with Similar Compounds
2,5-Dichloro-4-methoxybenzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2,5-Dichloro-4-methoxybenzene-1-sulfonyl chloride: This compound is a precursor in the synthesis of the sulfonyl fluoride derivative and shares similar reactivity patterns.
2,4-Dichloro-1-methoxybenzene: This compound lacks the sulfonyl fluoride group and, therefore, has different reactivity and applications.
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride: This isomer has the sulfonyl chloride group in a different position, leading to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C7H5Cl2FO3S |
|---|---|
Molecular Weight |
259.08 g/mol |
IUPAC Name |
2,5-dichloro-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 |
InChI Key |
IUNXSZQESRGYNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B15258633.png)


![4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B15258657.png)

![5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B15258665.png)




![Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate](/img/structure/B15258705.png)
![N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B15258707.png)

![7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B15258717.png)
